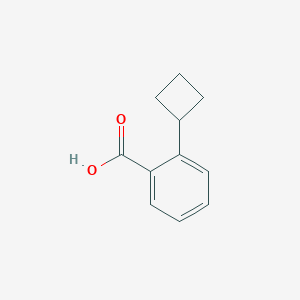

2-Cyclobutylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBFRTUCPOBDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892390-53-3 | |

| Record name | 2-cyclobutylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyclobutylbenzoic Acid and Its Functionalized Congeners

Convergent and Divergent Synthetic Strategies

The construction of complex molecules can be approached through several overarching strategies, with convergent and divergent synthesis being two prominent paradigms.

In contrast, a divergent synthesis begins with a common core structure that is elaborated in different ways to produce a library of related compounds. wikipedia.orgnih.gov A suitable starting material for a divergent synthesis of 2-Cyclobutylbenzoic acid congeners could be 2-bromotoluene (B146081). This central precursor can undergo palladium-catalyzed cyclobutylation followed by oxidation of the methyl group to afford the target acid. Alternatively, the same 2-bromotoluene could be subjected to different cross-coupling partners or the methyl group could be functionalized differently, allowing for the creation of a diverse set of ortho-substituted toluene (B28343) derivatives from a single intermediate.

The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.orgslideshare.net For a precursor like cyclobutylbenzene (B3052708), several reliable methods can be employed to install the carboxyl group at the desired ortho-position, although achieving regioselectivity on an unsubstituted ring can be challenging. More commonly, the carboxyl group is introduced by transforming a pre-existing functional group that is already in the correct position.

Key methods include:

Oxidation of an Alkyl Side-Chain: A powerful method for preparing benzoic acids is the oxidation of a benzylic carbon. libretexts.orglibretexts.orgyoutube.com Starting from 2-cyclobutyltoluene, the methyl group can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. This reaction selectively oxidizes the benzylic position to a carboxylic acid, provided it has at least one benzylic hydrogen.

Carboxylation of Organometallic Reagents: This method involves the reaction of an organometallic intermediate with carbon dioxide. wikipedia.orglibretexts.org For instance, 1-bromo-2-cyclobutylbenzene (B2987401) can be converted into its corresponding Grignard reagent (2-cyclobutylphenylmagnesium bromide) by treatment with magnesium metal. This nucleophilic reagent then readily attacks electrophilic carbon dioxide (as dry ice), and subsequent acidic workup yields this compound.

Hydrolysis of Nitriles: Benzonitriles can be readily hydrolyzed to benzoic acids under either acidic or basic conditions. wikipedia.org The synthesis would start with 2-cyclobutylbenzonitrile, which upon heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification, provides the target carboxylic acid.

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Side-Chain Oxidation | 2-Cyclobutyltoluene | 1. KMnO₄, H₂O, Heat 2. H₃O⁺ | The benzylic methyl group is oxidized to a carboxyl group. libretexts.orgyoutube.com |

| Grignard Carboxylation | 1-Bromo-2-cyclobutylbenzene | 1. Mg, THF 2. CO₂ (dry ice) 3. H₃O⁺ | Forms a Grignard reagent which acts as a nucleophile to attack CO₂. libretexts.org |

| Nitrile Hydrolysis | 2-Cyclobutylbenzonitrile | H₂SO₄, H₂O, Heat | The cyano group is hydrolyzed to a carboxylic acid under acidic conditions. wikipedia.org |

The formation of the C(sp²)-C(sp³) bond between the aromatic ring and the cyclobutyl moiety is a critical step. Modern synthetic chemistry offers powerful tools for this transformation, particularly through transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.org The Suzuki-Miyaura and Negishi couplings are particularly relevant for attaching alkyl groups, including strained rings like cyclobutane (B1203170), to aromatic systems. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org To form the 2-cyclobutyl-aryl linkage, one could react an aryl halide, such as methyl 2-bromobenzoate, with a cyclobutylboron reagent. Potassium cyclobutyltrifluoroborate (B12209022) is a stable and effective coupling partner for this purpose. nih.gov The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like Pd(OAc)₂, and requires a suitable ligand (e.g., a phosphine) and a base (e.g., K₂CO₃ or CsF).

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com A cyclobutylzinc halide can be prepared from cyclobutyl bromide and activated zinc. This organometallic reagent is then coupled with an aryl halide (e.g., 2-iodobenzoic acid) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the desired C-C bond. Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.org

| Coupling Reaction | Cyclobutyl Reagent | Aryl Reagent | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclobutyltrifluoroborate | Aryl bromide or chloride | Pd(OAc)₂ / Phosphine (B1218219) Ligand, Base (e.g., K₂CO₃) nih.gov |

| Negishi | Cyclobutylzinc halide | Aryl iodide or bromide | Pd(PPh₃)₄ or Ni catalyst wikipedia.orgresearchgate.net |

Beyond palladium-catalyzed cross-coupling, other methodologies can be employed to construct the cyclobutyl-aryl bond. Friedel-Crafts-type reactions represent a classic approach to alkylating aromatic rings. For example, the reaction of benzene (B151609) or a benzoic acid derivative with a cyclobutyl precursor like cyclobutanol (B46151) or cyclobutene (B1205218) under strong acid catalysis (e.g., H₂SO₄ or a Lewis acid) could potentially form the C-C bond. nih.gov However, these reactions often suffer from drawbacks such as carbocation rearrangements and poor regioselectivity, especially with substituted arenes, making them less ideal for the controlled synthesis of a specific isomer like this compound.

More contemporary methods involving C-H functionalization are emerging as a powerful strategy. acs.org These reactions aim to directly convert a C-H bond on the aromatic ring into a C-C bond, bypassing the need for pre-functionalized starting materials like organohalides. While specific protocols for the direct C-H cyclobutylation of benzoic acid may be specialized, this area represents an active field of research for developing more step-economical synthetic routes.

Further functionalization of the this compound scaffold can be achieved through electrophilic aromatic substitution, with halogenation being a common and useful transformation. wikipedia.orgmasterorganicchemistry.com The introduction of a halogen (e.g., Br, Cl) provides a synthetic handle for subsequent reactions, such as further cross-coupling.

The reaction involves treating this compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org The regiochemical outcome of this reaction is dictated by the combined directing effects of the two substituents already present on the ring. libretexts.orgstackexchange.comlibretexts.org

The cyclobutyl group is an alkyl group, which is weakly activating and an ortho, para-director.

The carboxylic acid group is strongly deactivating and a meta-director. youtube.combritannica.com

In this compound, these two groups are in an ortho relationship, leading to competing or antagonistic directing effects. libretexts.org The activating cyclobutyl group directs incoming electrophiles to positions 4 (para) and 6 (ortho), while the deactivating carboxyl group directs to position 5 (meta). Generally, the directing effect of the more strongly activating group dominates. masterorganicchemistry.com Therefore, substitution is favored at the positions activated by the cyclobutyl group. Between the two available positions (4 and 6), position 4 is often preferred due to reduced steric hindrance compared to position 6, which is flanked by both substituents.

| Halogenation Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-cyclobutylbenzoic acid |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2-cyclobutylbenzoic acid |

Cyclobutyl Moiety Introduction Approaches

Regioselective Synthesis and Isomer Control

Achieving the specific 1,2- (or ortho) substitution pattern of this compound requires precise control over the reaction sequence. Attempting to introduce the cyclobutyl and carboxyl groups to an unsubstituted benzene ring in separate steps would likely lead to a mixture of ortho, meta, and para isomers, which are difficult to separate.

The most effective strategies for ensuring ortho-regioselectivity involve starting with a disubstituted benzene ring where the desired spatial relationship is already established. nih.govorganic-chemistry.org

Strategy 1: Coupling First. A robust approach is to begin with a commercially available ortho-substituted precursor, such as methyl 2-bromobenzoate. The bromine atom serves as a handle for a palladium-catalyzed cross-coupling reaction. Performing a Suzuki or Negishi coupling with an appropriate cyclobutyl organometallic reagent directly installs the cyclobutyl group at the 2-position, adjacent to the ester. The final step is a simple hydrolysis of the methyl ester to yield the target this compound. This sequence unambiguously establishes the desired regiochemistry.

Strategy 2: Oxidation Last. An alternative regiocontrolled route starts with 2-bromotoluene. The bromine is first replaced by the cyclobutyl group via cross-coupling to form 2-cyclobutyltoluene. In this intermediate, the ortho-relationship between the cyclobutyl and methyl groups is fixed. The final step is the selective oxidation of the benzylic methyl group to a carboxylic acid using a strong oxidant like KMnO₄. libretexts.org This strategy is also highly effective for controlling the isomer outcome.

These strategic, multi-step sequences are superior to methods like Friedel-Crafts alkylation of benzoic acid, where the meta-directing nature of the carboxyl group would likely yield the undesired 3-cyclobutylbenzoic acid as the major product. britannica.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The growing emphasis on environmentally conscious chemical manufacturing has spurred the development of sustainable and green methodologies for the synthesis of a wide array of chemical compounds. While specific green routes for this compound are not extensively documented in dedicated studies, the principles of green chemistry can be applied to devise more eco-friendly synthetic pathways. These approaches focus on the use of renewable starting materials, less hazardous reagents and solvents, catalytic methods over stoichiometric ones, and the minimization of waste and energy consumption.

Several plausible sustainable strategies for the synthesis of this compound and its functionalized congeners can be proposed based on established green chemical transformations. These routes aim to improve upon traditional methods, which often rely on harsh reagents and generate significant waste streams.

One promising green approach involves a modified Friedel-Crafts acylation reaction. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate large quantities of corrosive and hazardous waste. Sustainable alternatives focus on the use of reusable solid acid catalysts or ionic liquids. For instance, the acylation of a suitable benzene derivative with cyclobutanecarbonyl chloride could be catalyzed by zeolites or other solid acids that can be easily recovered and reused, minimizing waste. Furthermore, the use of ionic liquids as both solvent and catalyst offers a recyclable reaction medium. Solvent-free conditions, often coupled with microwave irradiation, present another green alternative that can significantly reduce reaction times and energy consumption while eliminating the need for volatile organic solvents.

Another sustainable avenue lies in the application of modern cross-coupling reactions. Eco-friendly Suzuki or Negishi coupling reactions could be employed to form the C-C bond between the cyclobutyl group and the benzoic acid moiety. For example, the coupling of a cyclobutylboronic acid or a cyclobutylzinc reagent with a 2-halobenzoic acid derivative can be catalyzed by palladium complexes. Green variations of these reactions focus on using water as a solvent, employing biodegradable ligands, and developing recyclable catalyst systems to minimize the environmental impact of the metal catalyst.

Direct carboxylation of cyclobutylbenzene represents a highly atom-economical and sustainable route. The use of carbon dioxide (CO₂) as a C1 source is a key feature of green chemistry. Recent advancements in catalysis have enabled the direct carboxylation of C-H bonds in aromatic compounds. This could be achieved through transition-metal catalysis, photocatalysis, or electrochemical methods. Electrochemical carboxylation, for instance, uses electricity as a clean reagent to drive the reaction, avoiding the need for harsh chemical oxidants or reductants. Biocatalytic approaches, employing enzymes like carboxylases, also offer a highly selective and environmentally benign method for the carboxylation of phenolic precursors under mild conditions.

Below is a comparative overview of proposed sustainable synthetic routes for this compound:

| Synthetic Step | Proposed Green Method | Conventional Method | Key Green Improvements | Potential Challenges |

|---|---|---|---|---|

| Acylation of Benzene Derivative | Friedel-Crafts acylation using a reusable solid acid catalyst (e.g., zeolite) in a solvent-free system with microwave assistance. | Friedel-Crafts acylation with stoichiometric AlCl₃ in a chlorinated solvent. | - Catalyst is recyclable.

| - Catalyst deactivation over time.

|

| C-C Bond Formation | Suzuki coupling of cyclobutylboronic acid with 2-bromobenzoic acid in water using a recyclable palladium catalyst. | Grignard reaction of cyclobutylmagnesium bromide with 2-bromobenzoic acid followed by acidic workup. | - Use of water as a safe and environmentally benign solvent.

| - Synthesis of cyclobutylboronic acid may require additional steps.

|

| Carboxylation | Direct electrochemical carboxylation of cyclobutylbenzene using CO₂. | Multi-step synthesis involving functional group manipulations. | - High atom economy.

| - Low reaction rates and yields.

|

| Acylation of Benzene Derivative | Friedel-Crafts acylation in a recyclable ionic liquid. | Friedel-Crafts acylation with stoichiometric AlCl₃ in a chlorinated solvent. | - Recyclable solvent and catalyst system.

| - Viscosity of ionic liquids can pose challenges in product separation.

|

| Carboxylation | Biocatalytic carboxylation of a cyclobutyl-substituted phenol (B47542) derivative. | Traditional chemical carboxylation methods requiring harsh conditions. | - High selectivity.

| - Limited substrate scope of enzymes.

|

Chemical Transformations and Derivatization of 2 Cyclobutylbenzoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction to an alcohol or oxidation.

Esterification of 2-cyclobutylbenzoic acid can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For example, the reaction with methanol (B129727) under acidic conditions yields methyl 2-cyclobutylbenzoate. tcu.eduresearchgate.netresearchgate.net This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

Amidation of this compound to form N-substituted 2-cyclobutylbenzamides can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. Catalytic methods, for instance using boric acid, can also facilitate the direct formation of amides from carboxylic acids and amines. researchgate.net A practical approach for the reductive amination of primary amines involves a silane-mediated amidation followed by a zinc-catalyzed reduction. nih.gov

Table 1: Examples of Esterification and Amidation Reactions of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst/Reagent |

| This compound | Methanol | Methyl 2-cyclobutylbenzoate | Esterification | H₂SO₄ |

| This compound | Ethanol (B145695) | Ethyl 2-cyclobutylbenzoate | Esterification | p-Toluenesulfonic acid |

| This compound | Aniline | N-Phenyl-2-cyclobutylbenzamide | Amidation | SOCl₂, then aniline |

| This compound | Benzylamine | N-Benzyl-2-cyclobutylbenzamide | Amidation | Boric Acid |

The reduction of the carboxylic acid group in this compound to a primary alcohol, (2-cyclobutylphenyl)methanol, can be effectively carried out using strong reducing agents. Borane-tetrahydrofuran complex (BH₃·THF) is a selective reagent for the reduction of carboxylic acids to alcohols in the presence of other reducible functional groups like esters. organic-synthesis.comcommonorganicchemistry.comchemicalbook.comorganic-chemistry.orgyoutube.com The reaction typically proceeds in an aprotic solvent like tetrahydrofuran (THF).

The oxidation of this compound primarily targets the benzylic position of the cyclobutyl ring, as the carboxylic acid and the aromatic ring are generally resistant to oxidation under mild conditions. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating can lead to the cleavage of the cyclobutyl ring and formation of 2-carboxybenzoic acid (phthalic acid). libretexts.orgchemistrysteps.commasterorganicchemistry.com The benzylic C-H bond is susceptible to radical abstraction, initiating the oxidative cleavage. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Table 2: Reduction and Oxidation Reactions of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | BH₃·THF | (2-Cyclobutylphenyl)methanol | Reduction |

| This compound | KMnO₄, heat | 2-Carboxybenzoic acid | Oxidation |

Aromatic Ring Functionalization

The phenyl ring of this compound can undergo substitution reactions, with the regiochemical outcome influenced by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS) reactions, the carboxylic acid group is a deactivating, meta-directing substituent, while the cyclobutyl group is a weakly activating, ortho-, para-directing substituent. The interplay of these two groups determines the position of the incoming electrophile.

Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of isomers. youtube.comdntb.gov.uamasterorganicchemistry.comtruman.edu The major product is likely to be 2-cyclobutyl-5-nitrobenzoic acid, where the nitro group is directed para to the activating cyclobutyl group and meta to the deactivating carboxylic acid group. youtube.comlibretexts.org

Friedel-Crafts acylation , for instance with acetyl chloride and a Lewis acid catalyst like aluminum chloride, would also be directed by the existing substituents. organic-chemistry.orglibretexts.orgchemijournal.commasterorganicchemistry.comyoutube.com The incoming acetyl group is anticipated to add primarily at the position para to the cyclobutyl group, yielding 5-acetyl-2-cyclobutylbenzoic acid. chemijournal.com However, Friedel-Crafts reactions can be limited by the deactivating nature of the carboxylic acid group. libretexts.org

Table 3: Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Cyclobutyl-5-nitrobenzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-2-cyclobutylbenzoic acid |

To perform transition metal-catalyzed coupling reactions, this compound would first need to be functionalized with a suitable leaving group, such as a halogen. For instance, bromination of this compound would likely occur at the position para to the cyclobutyl group to yield 5-bromo-2-cyclobutylbenzoic acid. This halogenated derivative can then serve as a substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling of 5-bromo-2-cyclobutylbenzoic acid with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. wikipedia.orglibretexts.orgyonedalabs.comtcichemicals.comillinois.edu This reaction is a powerful tool for constructing carbon-carbon bonds. wikipedia.orgyonedalabs.com

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com A halogenated derivative of this compound could be coupled with an alkene in the presence of a palladium catalyst and a base to introduce an alkenyl substituent onto the aromatic ring. wikipedia.orgorganic-chemistry.org

Table 4: Transition Metal-Catalyzed Coupling of a this compound Derivative

| Starting Material | Coupling Partner | Reaction Type | Catalyst | Product |

| 5-Bromo-2-cyclobutylbenzoic acid | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-cyclobutylbenzoic acid |

| 5-Iodo-2-cyclobutylbenzoic acid | Styrene (B11656) | Heck | Pd(OAc)₂, PPh₃, Et₃N | 2-Cyclobutyl-5-(2-phenylvinyl)benzoic acid |

Cyclobutyl Ring Modifications

The cyclobutyl ring in this compound is generally stable. However, under specific conditions, it can undergo functionalization. Photochemical methods can be employed to introduce new functional groups onto the cyclobutane (B1203170) ring. nih.govacs.orgresearchgate.net For instance, radical-mediated reactions can lead to the substitution of a hydrogen atom on the cyclobutyl ring. nih.gov It is also known that cyclobutane derivatives can undergo ring-opening or ring-expansion reactions under certain thermal or catalytic conditions, although these are less common for simple alkyl-substituted cyclobutanes. researchgate.net

Functionalization and Substitution Reactions on the Cyclobutyl Moiety

The functionalization of the cyclobutyl ring in molecules such as this compound is an area of synthetic interest, though direct studies on this specific molecule are not extensively documented. However, established methodologies for the functionalization of cyclobutyl ketones provide a strong precedent for potential transformations. One notable strategy is a sequential C-H/C-C functionalization approach that allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones.

This process typically involves two key steps. Initially, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone through a Norrish-Yang procedure. Following this, the intermediate undergoes a palladium-catalyzed C-C bond cleavage and functionalization. This allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. While this method is demonstrated on cyclobutyl ketones, the principles could be adapted for derivatives of this compound, potentially after converting the carboxylic acid to a ketone or another suitable functional group.

Below is a table summarizing potential functionalization reactions applicable to the cyclobutyl moiety, based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Product | Key Features |

| γ-C–H Arylation | 1. UV light (Norrish-Yang) 2. Aryl iodide, Pd(OAc)₂, Ligand | cis-3-Aryl-cyclobutyl)benzoic acid derivative | Stereospecific installation of an aryl group at the 3-position. |

| γ-C–H Alkenylation | 1. UV light (Norrish-Yang) 2. Alkenyl iodide, Pd(OAc)₂, Ligand | cis-3-Alkenyl-cyclobutyl)benzoic acid derivative | Stereospecific introduction of an alkenyl group. |

| γ-C–H Alkynylation | 1. UV light (Norrish-Yang) 2. Alkynyl iodide, Pd(OAc)₂, Ligand | cis-3-Alkynyl-cyclobutyl)benzoic acid derivative | Stereospecific formation of a C-C triple bond at the 3-position. |

| Radical C-H Chlorination | Cl₂, light or radical initiator | Chloro-substituted cyclobutylbenzoic acid | Non-selective, may lead to a mixture of isomers. |

Ring Expansion and Contraction Studies

The inherent ring strain of the cyclobutane ring makes it a substrate for various ring expansion and contraction reactions, which can lead to the formation of five-membered or three-membered ring systems, respectively. These transformations are of significant interest in synthetic chemistry for accessing diverse carbocyclic frameworks.

Ring Expansion: Ring expansion of cyclobutane derivatives can be achieved through several mechanisms. For instance, the fragmentation of cyclobutylcarbinyl radicals can lead to two-carbon ring expansion, yielding functionalized seven- and eight-membered rings in fused systems. Another common method is the Tiffeneau–Demjanov rearrangement, a type of pinacol rearrangement, which can expand a cyclobutane ring to a cyclopentanone. This reaction typically proceeds through the formation of a carbocation adjacent to the ring, which then triggers a rearrangement.

Ring Contraction: Ring contraction reactions of cyclobutane systems are less common but can be achieved under specific conditions. One such method is the Favorskii rearrangement of α-halo cyclobutanones, which proceeds through a cyclopropanone intermediate. Another approach involves a photo-induced radical-mediated ring contraction of five-membered-ring alkenyl boronate complexes to yield cyclobutanes, a strategy that could potentially be adapted in reverse.

The table below outlines theoretical ring expansion and contraction reactions that could be explored with derivatives of this compound.

| Transformation | Typical Precursor | Key Reagents/Conditions | Potential Product Core Structure |

| Ring Expansion | 1-(hydroxymethyl)cyclobutanol derivative | Acid catalyst (e.g., H₂SO₄) | Cyclopentanone |

| Ring Expansion | Aminocyclobutane derivative | NaNO₂, HCl (Demyanov rearrangement) | Cyclopentanol and Cyclopropylmethanol mixture |

| Ring Contraction | α-halocyclobutanone derivative | Base (e.g., NaOMe) (Favorskii rearrangement) | Cyclopropanecarboxylic acid ester |

| Ring Contraction | Cyclic α-diazoketone derivative | Heat or light (Wolff rearrangement) | Cyclopropane derivative |

Synthesis of Advanced this compound Derivatives for Targeted Applications

While the this compound scaffold holds potential for the development of targeted therapeutic agents, a comprehensive review of the scientific literature indicates that specific research in the following areas has not been extensively published.

Derivatives as Ligands for Receptor Modulation

There is currently a lack of specific research detailing the synthesis and evaluation of this compound derivatives as ligands for receptor modulation. While the broader field of medicinal chemistry actively explores small molecules for receptor interaction, studies focusing on this particular scaffold are not prominent in publicly accessible databases.

Preparation of Multitarget Inhibitors Featuring the this compound Moiety

Similarly, the preparation and investigation of multitarget inhibitors that specifically incorporate the this compound moiety have not been reported in the available scientific literature. The design of multitarget-directed ligands is a growing area of pharmaceutical research; however, the application of this specific chemical entity in such a context is yet to be explored.

Sophisticated Spectroscopic and Structural Elucidation of 2 Cyclobutylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2-Cyclobutylbenzoic acid, providing precise information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. Analysis of both ¹H and ¹³C NMR spectra, supported by advanced 2D techniques, allows for the unequivocal assignment of every atom in the molecule.

For this compound, the expected ¹H NMR spectrum in a solvent like CDCl₃ would show distinct regions for the carboxylic acid proton, the aromatic protons, and the cyclobutyl protons. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically between δ 10.0 and 13.0 ppm, due to strong deshielding and hydrogen bonding. docbrown.info The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. Due to the ortho-substitution, these protons are chemically distinct. mit.edu The proton ortho to the carboxyl group (H6) is expected to be the most deshielded, while the others (H3, H4, H5) will appear at slightly higher fields. The cyclobutyl group protons would present a series of complex multiplets in the aliphatic region (approximately δ 1.8-4.0 ppm). The methine proton alpha to the benzene ring would be the most downfield of this group due to the anisotropic effect of the aromatic ring.

The ¹³C NMR spectrum provides complementary information. The carboxyl carbon is typically found in the δ 170-185 ppm region. libretexts.org The aromatic carbons would appear between δ 125-150 ppm, with the carboxyl- and cyclobutyl-substituted carbons (C1 and C2) being quaternary and identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The cyclobutyl carbons would resonate in the upfield aliphatic region (δ 20-45 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of benzoic acid, cyclobutane (B1203170), and ortho-substituted benzoic acid derivatives. Solvent: CDCl₃.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 11.5 - 12.5 | br s | 173.0 - 178.0 |

| C1 | - | - | 129.0 - 132.0 |

| C2 | - | - | 148.0 - 152.0 |

| C3 | 7.20 - 7.30 | d | 125.5 - 127.0 |

| C4 | 7.35 - 7.45 | t | 129.0 - 131.0 |

| C5 | 7.25 - 7.35 | t | 126.0 - 128.0 |

| C6 | 7.95 - 8.10 | d | 131.0 - 133.0 |

| Cα (methine) | 3.80 - 4.10 | quintet | 40.0 - 44.0 |

| Cβ (methylene) | 2.20 - 2.40 | m | 25.0 - 28.0 |

| Cγ (methylene) | 1.80 - 2.00 | m | 18.0 - 21.0 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and confirming the assignments predicted in Table 1.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons (H3-H4, H4-H5, H5-H6). Crucially, it would also map the entire spin system of the cyclobutyl ring, showing correlations from the α-methine proton to the β-methylene protons, and from the β-protons to the γ-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the aromatic proton signal predicted around δ 7.95-8.10 would show a cross-peak to the carbon signal at δ 131.0-133.0, confirming the assignment of C6/H6. Similarly, the aliphatic proton signals would be correlated to their respective Cα, Cβ, and Cγ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. HMBC is vital for connecting different fragments of the molecule. nih.gov Key correlations would include the one from the α-methine proton of the cyclobutyl ring to the aromatic carbons C1, C2, and C3. Another critical correlation would be from the H6 aromatic proton to the carboxyl carbon (C=O), confirming the ortho relationship between these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this compound, a NOESY spectrum would show a cross-peak between the α-methine proton of the cyclobutyl ring and the H3 proton on the aromatic ring, confirming the spatial proximity and orientation of the cyclobutyl group relative to the benzene ring.

In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. researchgate.net Solid-state NMR (ssNMR) can provide unique insights into the structure and dynamics of the molecule in its crystalline form. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments would reveal information about the crystallographic asymmetric unit. If more than one molecule is present in the asymmetric unit, distinct sets of peaks would be observed for the chemically equivalent but crystallographically inequivalent carbon atoms. researchgate.net This can lead to the splitting of signals, for instance, for the carboxyl carbon, providing information on the packing arrangement in the crystal lattice.

High-Accuracy Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

High-accuracy mass spectrometry is a powerful tool for determining the elemental composition and structural features of this compound. The molecular formula, C₁₁H₁₂O₂, yields a monoisotopic mass of 176.08373 u. High-resolution MS can measure this mass with an accuracy of a few parts per million (ppm), providing unequivocal validation of the molecular formula.

Both ESI and APCI are soft ionization techniques suitable for analyzing carboxylic acids. nih.gov

Electrospray Ionization (ESI): ESI is ideal for polar molecules and works by creating ions from a solution. metwarebio.com In negative ion mode, this compound would be readily detected as the deprotonated molecule, [M-H]⁻, at m/z 175.0765. In positive ion mode, it may be observed as the protonated molecule, [M+H]⁺, at m/z 177.0910, or as adducts with sodium, [M+Na]⁺, at m/z 199.0730.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds that are thermally stable. youtube.com The sample is vaporized before being ionized by a corona discharge. APCI would also efficiently generate the [M+H]⁺ or [M-H]⁻ ions and is sometimes less susceptible to matrix effects than ESI. The choice between ESI and APCI would depend on the chromatographic conditions and sample matrix, with both capable of providing the molecular ion for subsequent fragmentation analysis. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion) and subjecting it to fragmentation, typically via collision-induced dissociation (CID), to produce a spectrum of product ions. wikipedia.orgnationalmaglab.org This fragmentation pattern serves as a molecular fingerprint, providing direct evidence of the compound's structure.

For the [M-H]⁻ ion of this compound (m/z 175.1), a characteristic fragmentation pathway is the loss of carbon dioxide (44 u), a common reaction for deprotonated benzoic acids, to yield a cyclobutylphenyl anion at m/z 131.1. nih.gov

For the [M+H]⁺ ion (m/z 177.1), fragmentation would likely proceed through several key pathways observed for ortho-alkyl benzoic acids and related structures: miamioh.edudocbrown.info

Loss of water (H₂O): A loss of 18 u to form an acylium ion at m/z 159.1. This is a common fragmentation for ortho-substituted benzoic acids.

Loss of the carboxyl group (•COOH): A loss of 45 u to form a cyclobutylbenzene (B3052708) cation at m/z 132.1.

Fragmentation of the cyclobutyl ring: Loss of ethene (C₂H₄, 28 u) from the cyclobutyl group via cycloreversion is a characteristic fragmentation of cyclobutane derivatives, which could lead to a fragment ion at m/z 149.1.

Table 2: Predicted High-Resolution MS/MS Fragments for this compound ([M+H]⁺, m/z 177.0910)

| Predicted m/z | Proposed Formula | Proposed Loss | Proposed Fragment Structure |

| 159.0804 | [C₁₁H₁₁O]⁺ | H₂O | Acylium ion |

| 149.0699 | [C₉H₉O₂]⁺ | C₂H₄ | Loss of ethene from cyclobutyl ring |

| 131.0855 | [C₁₀H₁₁]⁺ | H₂O + CO | Phenyl cation with C₄H₇ substituent |

| 117.0704 | [C₉H₉]⁺ | COOH + H | Benzylic-type cation |

| 105.0335 | [C₇H₅O]⁺ | C₄H₇• | Benzoyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and confirming structural features.

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid dimer due to strong intermolecular hydrogen bonding in the solid state or in concentrated solutions. stmarys-ca.edu

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded -COOH group. masterorganicchemistry.com

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutyl ring will be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1700-1720 cm⁻¹ for the hydrogen-bonded carbonyl group. stmarys-ca.edu

C=C Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

O-H Bend: An in-plane O-H bend is expected near 1400-1440 cm⁻¹.

C-O Stretch: A C-O stretching vibration coupled with O-H bending is found in the 1210-1320 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, other bands are often enhanced.

C=O Stretch: A strong band is also expected around 1700 cm⁻¹.

Aromatic Ring Vibrations: The aromatic C=C stretching bands around 1600 cm⁻¹ are often very strong and sharp in the Raman spectrum, providing a clear indication of the aromatic system.

Cyclobutyl Ring Modes: Symmetric "breathing" modes of the cyclobutyl and benzene rings are often Raman active and can provide fingerprint information.

The combination of IR and Raman spectra allows for a comprehensive analysis of the molecule's vibrational characteristics, confirming the presence of the carboxylic acid, the benzene ring, and the cyclobutyl substituent. nih.govkurouskilab.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | 2500 - 3300 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 2980 | Medium-Strong | 2850 - 2980 | Strong |

| C=O stretch (H-bonded) | 1700 - 1720 | Very Strong | 1700 - 1720 | Medium-Strong |

| Aromatic C=C stretch | 1580 - 1610 | Medium-Strong | 1580 - 1610 | Very Strong |

| CH₂ scissoring (cyclobutyl) | 1440 - 1470 | Medium | 1440 - 1470 | Medium |

| C-O stretch / O-H bend | 1210 - 1320 | Strong | 1210 - 1320 | Weak |

| Ring breathing (aromatic) | ~1000 | Weak | ~1000 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture Determination

In the solid state, molecules of this compound are expected to pack in a highly ordered manner, driven by various intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. It is highly probable that this compound molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids. nih.govmasterorganicchemistry.com

Beyond the primary hydrogen bonding, other weaker interactions such as C-H···O contacts and van der Waals forces involving the cyclobutyl and phenyl rings will also play a crucial role in stabilizing the crystal lattice. researcher.life The specific packing arrangement will determine the crystal system, space group, and unit cell dimensions. A hypothetical set of crystallographic data for this compound is presented in Table 4.4.1.

Table 4.4.1. Hypothetical Crystallographic Data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

This compound itself is an achiral molecule. Therefore, the determination of absolute configuration is not applicable. However, if chiral derivatives of this compound were to be synthesized, X-ray crystallography could be used to determine their absolute configuration, provided that a suitable single crystal can be grown.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. science-softcon.de

For this compound, the chromophore is the substituted benzene ring and the carboxylic acid group. The electronic spectrum is expected to be dominated by transitions involving the π electrons of the aromatic system. Benzoic acid itself typically shows two main absorption bands. rsc.orgsielc.com The first, a strong band around 230 nm, is attributed to a π → π* transition of the benzene ring. The second, a weaker band around 274 nm, is also a π → π* transition, often referred to as the B-band, which is characteristic of the benzene ring. rsc.orgsielc.com

The presence of the cyclobutyl group is not expected to significantly alter the positions of these absorption maxima, as it is an alkyl substituent and does not extend the conjugation of the π system. The carboxylic acid group, being a deactivating group, can influence the intensity and exact position of these bands. The expected electronic transitions and their corresponding hypothetical absorption maxima (λmax) are summarized in Table 4.5.1.

Table 4.5.1. Hypothetical UV-Vis Absorption Data for this compound.

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~230 | ~10,000 |

Computational and Theoretical Chemistry of 2 Cyclobutylbenzoic Acid Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine various properties of 2-cyclobutylbenzoic acid, including its optimized geometry, conformational preferences, and electronic characteristics.

The presence of a bulky cyclobutyl group at the ortho position of the benzoic acid ring introduces significant steric hindrance. This steric strain forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, a phenomenon commonly referred to as the "ortho effect." This twisting disrupts the resonance between the carboxyl group and the aromatic ring.

Computational studies on closely related molecules, such as cyclobutanecarboxylic acid, have explored the conformational landscapes of the cyclobutane (B1203170) ring itself. These studies, often employing methods like B3LYP with basis sets such as aug-cc-pVTZ, reveal multiple stable conformers due to the puckering of the cyclobutane ring and the orientation of the carboxyl group. For this compound, the puckering of the cyclobutyl ring, combined with the rotation around the C-C bond connecting the ring to the benzene moiety and the rotation of the carboxyl group, results in a complex potential energy surface with several local minima.

The optimized geometry of the most stable conformer of this compound, as predicted by DFT calculations on analogous ortho-substituted benzoic acids, would likely exhibit a significant dihedral angle between the plane of the benzene ring and the carboxylic acid group. This is in contrast to benzoic acid itself, where the carboxyl group is nearly coplanar with the benzene ring.

Table 1: Predicted Optimized Geometric Parameters for the Most Stable Conformer of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| C(ring)-C(carboxyl) Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| Dihedral Angle (Benzene-Carboxyl) | 30° - 60° |

Note: These values are estimations based on computational studies of other ortho-alkylated benzoic acids and are subject to variation depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO is likely to be centered on the electron-accepting carboxyl group. The steric hindrance from the cyclobutyl group, which forces the carboxyl group out of plane, can influence the energies of these orbitals. The disruption of conjugation between the benzene ring and the carboxyl group may lead to a slight increase in the HOMO-LUMO gap compared to a planar analogue, suggesting a modest increase in kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Based on Analogous Compounds)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on DFT calculations of similar aromatic carboxylic acids and can vary with the level of theory and solvent conditions.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide valuable information for assigning peaks in experimental spectra.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the cyclobutyl ring, and the acidic proton of the carboxyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the carboxyl and cyclobutyl groups. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature.

In the ¹³C NMR spectrum, separate signals would be observed for the carboxyl carbon, the aromatic carbons, and the carbons of the cyclobutyl ring. The chemical shift of the carboxyl carbon is typically found in the range of 165-185 ppm. The steric compression caused by the ortho-cyclobutyl group may cause a slight downfield shift for the ipso-carbon of the benzene ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 170 - 175 |

| C1 (ipso-carboxyl) | 130 - 135 |

| C2 (ipso-cyclobutyl) | 145 - 150 |

| Aromatic CH | 125 - 135 |

| Cyclobutyl CH | 35 - 45 |

| Cyclobutyl CH₂ | 20 - 30 |

Note: These are approximate values based on data for other ortho-alkylated benzoic acids and serve as a guide for spectral interpretation.

Simulated infrared (IR) and ultraviolet-visible (UV-Vis) spectra can be generated from computational frequency calculations. These simulated spectra can be compared with experimental data to confirm the structure of the molecule and to understand its vibrational and electronic properties.

The simulated IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching (a strong band around 1700-1750 cm⁻¹), and C-H stretching vibrations of the aromatic and cyclobutyl groups.

The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), would likely show π → π* transitions characteristic of the benzene ring. The disruption of conjugation due to the twisted carboxyl group would likely cause a hypsochromic (blue) shift of the main absorption bands compared to benzoic acid.

Table 4: Predicted Key Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Cyclobutyl) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: These are expected ranges and the exact frequencies will depend on the computational method and experimental conditions.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is instrumental in modeling reaction pathways and elucidating reaction mechanisms. For this compound, theoretical studies can be used to investigate reactions such as esterification, amidation, and decarboxylation.

For example, in an acid-catalyzed esterification reaction, computational modeling can be used to determine the structures and energies of reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. The steric hindrance of the ortho-cyclobutyl group would be expected to increase the activation energy for the nucleophilic attack of an alcohol on the carboxyl carbon, thus slowing down the rate of esterification compared to benzoic acid or its meta- and para-substituted isomers.

By mapping the potential energy surface, intermediates and transition states can be identified, offering a step-by-step visualization of the reaction mechanism. This level of detail is often difficult to obtain through experimental methods alone.

Transition State Localization and Energy Barriers

The study of transition states and their associated energy barriers is fundamental to understanding the kinetics of chemical reactions involving this compound. Computational methods, particularly density functional theory (DFT), are instrumental in mapping reaction pathways and identifying the high-energy transition state structures that connect reactants to products.

For benzoic acid and its derivatives, computational studies have elucidated the mechanisms of various reactions, such as those with hydroxyl radicals. nih.govresearchgate.netrsc.orgconcordia.ca These studies typically involve optimizing the geometries of reactants, products, and transition states to calculate the potential energy barriers. For instance, in the reaction of benzoic acid with OH radicals, transition states for both addition to the aromatic ring and hydrogen abstraction from the carboxylic acid group have been characterized. nih.govresearchgate.net The energy barriers for these processes are crucial in determining the preferred reaction pathways.

In the case of this compound, similar reactions can be envisaged. The presence of the cyclobutyl group introduces additional complexities. The puckered conformation of the cyclobutane ring can influence the steric accessibility of the ortho-position of the benzoic acid, potentially affecting the energy barriers for reactions at that site. dalalinstitute.comic.ac.uklibretexts.orgmasterorganicchemistry.com Furthermore, the C-H bonds of the cyclobutyl group itself can be sites for radical attack, and computational studies would be necessary to determine the relative energy barriers for these reactions compared to those on the aromatic ring and carboxylic acid group.

To illustrate the nature of data obtained from such computational studies, the following table presents hypothetical energy barriers for the reaction of a generic benzoic acid derivative with a hydroxyl radical, based on findings for similar compounds. nih.gov

| Reaction Pathway | Relative Energy Barrier (kcal/mol) |

| Ortho-addition to the aromatic ring | 1.5 - 2.5 |

| Meta-addition to the aromatic ring | 2.0 - 3.0 |

| Para-addition to the aromatic ring | 1.8 - 2.8 |

| Hydrogen abstraction from the carboxylic acid group | 7.0 - 9.0 |

This table is illustrative and based on data for benzoic acid. The actual values for this compound would require specific computational studies.

Solvent Effects on Reactivity

The solvent environment can significantly influence the reactivity and conformational preferences of molecules. ucl.ac.uk For this compound, both the polar carboxylic acid group and the nonpolar cyclobutyl and phenyl groups will interact differently with solvents of varying polarities. Computational approaches to studying solvent effects range from implicit solvent models, which treat the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the simulation. nih.gov

Studies on benzoic acid and its derivatives have shown that solvent polarity affects properties such as acid dissociation constants (pKa). nih.gov The pKa value is a measure of acidity, and it is influenced by how well the solvent can stabilize the resulting carboxylate anion. Polar, protic solvents like water and ethanol (B145695) are effective at solvating both the neutral acid and its conjugate base through hydrogen bonding. jbiochemtech.com The presence of the hydrophobic cyclobutyl group in this compound would likely lead to different solvation thermodynamics compared to benzoic acid alone, which could be quantified through computational studies.

The following table demonstrates the effect of solvent on the pKa of benzoic acid, illustrating the kind of data that can be obtained from experimental and computational investigations. nih.gov

| Solvent System (Volume Fraction of Cosolvent in Water) | pKa of Benzoic Acid |

| Water | 4.20 |

| Ethanol (0.2) | 4.75 |

| Dimethyl Sulfoxide (0.2) | 5.50 |

This table presents data for benzoic acid to illustrate the concept of solvent effects.

Computational studies can also predict how solvents influence reaction rates and mechanisms by calculating the energies of reactants, transition states, and products in different solvent environments. For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, including solvent molecules and other this compound molecules.

The conformational landscape of this compound is determined by the rotation around the single bond connecting the cyclobutyl group to the benzene ring, the rotation of the carboxylic acid group, and the puckering of the cyclobutane ring. dalalinstitute.comic.ac.uklibretexts.orgmasterorganicchemistry.com The cyclobutane ring is not planar and rapidly interconverts between equivalent "butterfly" conformations at room temperature. dalalinstitute.comic.ac.uk MD simulations can sample these different conformations and determine their relative populations, providing a dynamic picture of the molecule's structure.

MD simulations are also invaluable for studying intermolecular interactions. In the solid state, benzoic acid is known to form hydrogen-bonded dimers. nih.gov In solution, the extent of this dimerization depends on the solvent. ucl.ac.uk MD simulations of this compound in various solvents could reveal the nature of its self-association, whether it be through hydrogen bonding of the carboxylic acid groups or through hydrophobic interactions of the cyclobutyl and phenyl moieties. rsc.orgrsc.org

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules of interest, such as biological macromolecules. By simulating the compound in the active site of an enzyme, for example, one could predict its binding mode and estimate the binding affinity, which is crucial in drug design. nih.gov

The following table lists the types of interactions that can be analyzed from molecular dynamics simulations of this compound in a solvent.

| Type of Interaction | Description |

| Solute-Solvent | Interactions between this compound and the surrounding solvent molecules, including hydrogen bonding and van der Waals forces. |

| Solute-Solute (Self-Association) | Dimerization or aggregation of this compound molecules through hydrogen bonding or hydrophobic interactions. |

| Intramolecular | Non-bonded interactions within a single molecule of this compound that influence its conformation. |

Catalytic and Material Science Applications of 2 Cyclobutylbenzoic Acid and Its Derivatives

Application as Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, organic molecules known as ligands play a crucial role by binding to a central metal atom, thereby influencing its catalytic activity, selectivity, and stability. The structure of a ligand, including its steric and electronic properties, is paramount in dictating the performance of the resulting catalyst.

While no specific applications of 2-cyclobutylbenzoic acid as a ligand are documented, its structural features suggest potential. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to a variety of metal centers. The cyclobutyl group, with its puckered four-membered ring, introduces a distinct steric profile in the vicinity of the metal center. This could be advantageous in controlling the stereoselectivity of a reaction, a critical aspect in the synthesis of chiral molecules.

For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, the ligand is instrumental in the catalytic cycle. A bulky ligand can promote reductive elimination and prevent catalyst deactivation. The cyclobutyl group of this compound could provide the necessary steric hindrance to facilitate these processes. Furthermore, chiral derivatives of this compound could potentially be synthesized and employed in asymmetric catalysis, a field dedicated to producing one enantiomer of a chiral product selectively.

Future research could focus on the synthesis of transition metal complexes with 2-cyclobutylbenzoate ligands and the evaluation of their catalytic activity in various organic transformations. A comparative study with other cycloalkyl-substituted benzoic acid ligands could elucidate the specific influence of the cyclobutyl moiety.

Incorporation into Heterogeneous Catalytic Systems (e.g., Metal-Organic Frameworks, MOFs)

Benzoic acid and its derivatives are commonly used as linkers in the synthesis of MOFs. The carboxylate group coordinates with the metal centers to form the framework structure. While there are no specific reports on the use of this compound as a linker in MOFs, its structure is amenable to the formation of such frameworks.

The incorporation of the cyclobutyl group into the MOF structure would introduce a unique steric and hydrophobic character to the pores. This could be beneficial for several applications:

Catalysis: The cyclobutyl groups could create specific pockets within the MOF pores, potentially leading to shape-selective catalysis where only substrates of a certain size and shape can access the active sites.

Gas Sorption and Separation: The hydrophobicity imparted by the cyclobutyl group could enhance the MOF's affinity for nonpolar gases, making it a candidate for applications such as methane (B114726) storage or the separation of hydrocarbons. The specific pore geometry created by this linker could also lead to selective gas adsorption based on molecular size and shape.

Experimental work would be required to synthesize MOFs using this compound as a linker and to characterize their structure and porosity. Subsequent studies would involve testing their performance in catalytic reactions and gas sorption/separation applications to validate these hypotheses.

Role as a Building Block in Polymer Science and Supramolecular Chemistry

The unique combination of a rigid aromatic ring and a flexible, puckered cyclobutane (B1203170) ring makes this compound an interesting monomer for polymer synthesis. Polymers are large molecules composed of repeating structural units, and the properties of the polymer are determined by the structure of these monomers.

The carboxylic acid functionality of this compound allows it to be incorporated into polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The presence of the cyclobutyl group in the polymer backbone would likely impact its physical properties, such as its glass transition temperature, crystallinity, and mechanical strength. For instance, the non-planar nature of the cyclobutyl ring could disrupt polymer chain packing, potentially leading to amorphous polymers with lower melting points but increased solubility.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound can participate in the formation of well-ordered assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers and other hydrogen-bonded networks. The cyclobutyl and phenyl groups can engage in van der Waals and π-π stacking interactions, respectively, further directing the self-assembly process. The specific shape of the molecule could lead to the formation of unique supramolecular architectures with potential applications in areas such as crystal engineering and the development of functional organic materials.

Investigation of Intrinsic Catalytic Activity or Co-Catalytic Effects

While carboxylic acids are not typically considered catalysts in the same vein as transition metals, they can exhibit catalytic or co-catalytic activity in certain organic reactions. Their acidic proton can act as a Brønsted acid catalyst, and the carboxylate group can function as a nucleophile or a general base.

There is no specific information available on the intrinsic catalytic activity of this compound. However, like other carboxylic acids, it could potentially catalyze reactions such as esterification or acetal (B89532) formation under acidic conditions.

More plausibly, it could act as a co-catalyst in transition metal-catalyzed reactions. In some catalytic cycles, a proton shuttle is required to facilitate certain steps. The carboxylic acid group of this compound could fulfill this role. Additionally, the carboxylate could temporarily coordinate to the metal center, influencing its reactivity and selectivity. The steric bulk of the cyclobutyl group might also play a role in these co-catalytic effects.

Investigating the potential of this compound as a catalyst or co-catalyst would involve screening its activity in a range of organic reactions, both in the presence and absence of a primary catalyst. Mechanistic studies would be necessary to understand its precise role in any observed catalytic enhancement.

Precursors for Novel Functional Materials

The unique structure of this compound makes it a potential precursor for the synthesis of novel functional materials with tailored properties. By chemically modifying the carboxylic acid group or the aromatic ring, a variety of derivatives can be accessed, each with its own potential applications.

For example, esterification of this compound with different alcohols could lead to the formation of liquid crystals, where the cyclobutyl group would influence the mesophase behavior. Amide derivatives could be synthesized and explored for their biological activity or their ability to form self-assembling gels.

Furthermore, the aromatic ring could be functionalized through electrophilic substitution reactions, introducing additional functional groups that could impart specific properties to the molecule. For instance, the introduction of chromophores could lead to the development of fluorescent materials or organic dyes.

The exploration of this compound as a precursor for functional materials is a promising area for future research. The synthesis and characterization of its derivatives, followed by the investigation of their physical and chemical properties, could lead to the discovery of new materials with applications in electronics, photonics, and biomedicine.

Advanced Analytical Methodologies for 2 Cyclobutylbenzoic Acid Analysis

Chromatographic Separations and Method Development

Chromatographic techniques are fundamental to separating 2-Cyclobutylbenzoic acid from impurities, starting materials, or other components in a mixture. The development of a robust separation method is the cornerstone of a reliable analytical procedure.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Optimization of the HPLC method is critical for achieving adequate resolution, peak shape, and analysis time.

Key Optimization Parameters:

Stationary Phase: Reversed-phase columns, particularly C18, are typically the first choice for separating aromatic carboxylic acids due to their hydrophobic nature. helixchrom.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is standard. The ratio of these components is adjusted to control the retention time of the analyte.

Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a powerful tool for controlling the retention of ionizable compounds. chromatographyonline.comchromatographyonline.com For a carboxylic acid like this compound, maintaining the mobile phase pH approximately 2 units below its pKa ensures it is in its neutral, non-ionized form. chromatographyonline.comhplcprofessionals.com This increases its hydrophobicity and retention on a reversed-phase column, leading to better peak shape and separation. chromatographyonline.comchromatographyonline.comnih.gov Phosphate or acetate (B1210297) buffers are commonly used to maintain a stable pH. chromatographyonline.comwordpress.com

Detection: The benzoic acid chromophore allows for sensitive detection using a UV detector. The typical absorption maxima for benzoic acid derivatives are around 230 nm and 274 nm. sielc.comacs.orgresearchgate.net A wavelength of approximately 230 nm is often selected for quantification. sielc.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 2.5) | Elutes the compound from the column. |

| Gradient/Isocratic | Isocratic (e.g., 60:40 v/v) | For simple mixtures, an isocratic elution provides consistent conditions. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent for the analyte. |

| Detection Wavelength | 230 nm | Wavelength for optimal absorbance and sensitivity. sielc.comresearchgate.net |

| Injection Volume | 10 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. restek.com Therefore, this compound must be converted into a more volatile, less polar derivative prior to GC analysis. colostate.edu

Common Derivatization Techniques:

Esterification: This is a widely used method where the carboxylic acid is converted into an ester, most commonly a methyl ester. colostate.edu Reagents like Boron trifluoride in methanol (B129727) (BF3-Methanol) or diazomethane (B1218177) are effective for this transformation. restek.comcolostate.edu The resulting methyl 2-cyclobutylbenzoate is significantly more volatile.

Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. restek.comthermofisher.comsigmaaldrich.com The resulting TMS-ester is thermally stable and volatile, making it suitable for GC analysis. tcichemicals.com

The choice of derivatization reagent depends on the sample matrix and the presence of other functional groups. Silylation is a robust and common method for metabolomics and general organic acid analysis. phenomenex.comusherbrooke.ca

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent | Abbreviation | Derivative Formed |

| Esterification | Boron trifluoride in Methanol | BF3-MeOH | Methyl Ester |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ester |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of confidence in compound identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the analysis of this compound. It provides not only retention time data from the chromatography but also mass information, which is highly specific.

For a carboxylic acid, Electrospray Ionization (ESI) is a common interface, typically operated in negative ion mode. nih.gov In this mode, the this compound molecule will deprotonate to form the molecular ion [M-H]⁻. researchgate.net The mass analyzer then detects the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight of the compound.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M-H]⁻ ion is isolated and fragmented by collision-induced dissociation (CID). For benzoic acid derivatives, a characteristic fragmentation is the loss of the carboxyl group as CO2 (a loss of 44 Da) or the entire COOH group (a loss of 45 Da). docbrown.info This fragmentation pattern provides definitive structural confirmation and allows for the differentiation of isomers.

Table 3: Typical LC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| Separation | HPLC (as per Section 7.1.1) | Chromatographic separation of components. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent. |

| Ionization Mode | Negative Ion Mode | Optimal for acidic compounds, forming [M-H]⁻ ions. nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), etc. | Separates ions based on their mass-to-charge ratio. |

| MS Scan Mode | Full Scan | Detects all ions within a specified mass range for identification. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Fragments the parent ion to confirm structure. |

| Monitored Transition | e.g., m/z 189 → m/z 145 | Specific parent-to-fragment ion transition for quantification (SRM/MRM). |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. Following the necessary derivatization of this compound into a volatile form (e.g., a TMS-ester or methyl ester), the sample is introduced into the GC-MS system. nih.gov

The GC column separates the derivatized analyte from other volatile components based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized molecule. nih.gov For example, the mass spectrum of a TMS-ester of a benzoic acid derivative would show characteristic fragments corresponding to the TMS group and the aromatic ring structure. nih.gov This fragmentation pattern is highly reproducible and can be compared against spectral libraries for confident identification.

Quantitative Analytical Techniques

For determining the exact amount of this compound in a sample, the previously described techniques are used in a quantitative mode.

HPLC-UV: This is a common and robust method for quantification. A calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against the concentration. core.ac.uk The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. Method validation ensures the approach is linear, accurate, and precise. core.ac.ukmjcce.org.mk